molecular formula C10H8FNO2 B2397402 Methyl 3-fluoro-1H-indole-5-carboxylate CAS No. 256936-04-6

Methyl 3-fluoro-1H-indole-5-carboxylate

Cat. No. B2397402
Key on ui cas rn: 256936-04-6
M. Wt: 193.177
InChI Key: COWVGMFOJZFBLI-UHFFFAOYSA-N
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Patent
US06228868B1

Procedure details

A solution of methyl 5-indole carboxylate (1.75 g, 10 mmol) and N-fluoro-2,4,6-trimethylpyridinium triflate (3.75 g, 13 mmol) in methanol (100 mL) was heated at reflux for 18 hours and concentrated. The concentrate was purified by flash column chromatography on silica gel to provide 200 mg of the desired product.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([O:12][CH3:13])=[O:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[O-]S(C(F)(F)[F:19])(=O)=O.F[N+]1C(C)=CC(C)=CC=1C>CO>[CH3:13][O:12][C:10]([C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[NH:1][CH:2]=[C:3]2[F:19])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C(=O)OC
Name
Quantity
3.75 g
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F.F[N+]1=C(C=C(C=C1C)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by flash column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C2C(=CNC2=CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 10.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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